Ethyl Spacer Linker Differentiates Target Engagement Geometry from Direct-Linked Pyrazolyl-Ureas
The compound features a two-carbon ethyl spacer between the 1,5-dimethylpyrazole and the urea NH, whereas the dominant clinical candidate BIRB 796 (Doramapimod) and most patented pyrazolyl-urea kinase inhibitors employ a direct pyrazole-urea bond at the pyrazole C3 position [1][2]. Published SAR across multiple pyrazolyl-urea series demonstrates that insertion of methylene spacers between the pyrazole and urea substantially alters the geometry of target engagement: in COX-2/sEH dual inhibitor programs, increasing the linker from zero to three methylene units improved sEH potency ~20-fold (IC₅₀ shifting from >100 nM to single-digit nM) while maintaining COX-2 selectivity [3]. Similarly, N-ethylureas incorporating extended spacers have shown potent dual Trypanosoma brucei/T. cruzi inhibition (IC₅₀ = 9–16 nM) [4]. The ethyl spacer in the target compound represents an intermediate geometry not represented in either the direct-linked (BIRB 796-type) or three-methylene-linked chemotypes, offering a distinct conformational profile for probing allosteric kinase pockets or dual-target engagement [2].
| Evidence Dimension | Pyrazole-to-urea linker length and geometry |
|---|---|
| Target Compound Data | Two-carbon ethyl spacer: –CH₂–CH₂– between pyrazole C3 and urea NH |
| Comparator Or Baseline | Direct-linked (BIRB 796, SB 203580-type): zero methylene spacer; Three-methylene series: –CH₂–CH₂–CH₂– linker; N-ethylurea trypanocidal series: varied spacers |
| Quantified Difference | Linker insertion of 0 → 3 methylenes: ~20-fold sEH potency improvement (IC₅₀ >100 nM → 0.4–1.85 nM for optimal compounds in Hwang et al. series); ethyl spacer is intermediate (not reported in p38 MAPK or COX-2/sEH series); N-ethylurea with optimized spacer: 9–16 nM trypanocidal IC₅₀ |
| Conditions | Recombinant sEH/COX-2 enzyme assays; p38α MAPK immunosorbent assay; T. brucei/T. cruzi cell viability assays |
Why This Matters
Procurement of the compound with this specific ethyl spacer enables exploration of a linker geometry underrepresented in published and patented pyrazolyl-urea inhibitor libraries, potentially revealing novel selectivity profiles unavailable with direct-linked or three-methylene-linked analogs.
- [1] Regan J, Breitfelder S, Cirillo P, et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. J. Med. Chem. 2002; 45(14):2994–3008. View Source
- [2] Trisciuoglio D., Ragazzoni Y., Citarella A., et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. 2020; 25(15):3457. View Source
- [3] Hwang SH, Wagner KM, Morisseau C, et al. Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of COX-2 and sEH. J. Med. Chem. 2011; 54(8):3037–3050. View Source
- [4] Varghese S, Rahmani R, Russell S, et al. Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi. ACS Infect. Dis. 2020; 6(3):446–459. View Source
